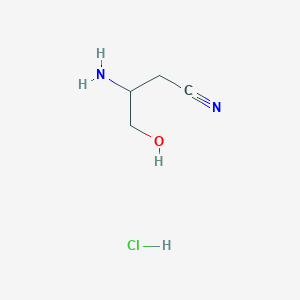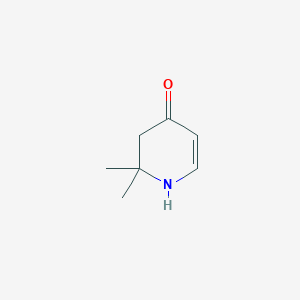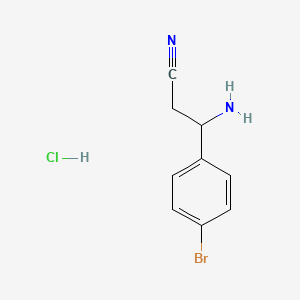
3-Amino-4-hydroxybutanenitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-hydroxybutanenitrile hydrochloride is an organic compound with the molecular formula C4H9ClN2O It is a derivative of butanenitrile, featuring both amino and hydroxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxybutanenitrile hydrochloride typically involves the reaction of 3-amino-4-hydroxybutanenitrile with hydrochloric acid. The nitrile group can be introduced through various methods, such as the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol . The amino and hydroxy groups are then introduced through subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-hydroxybutanenitrile hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-amino-4-oxobutanenitrile.
Reduction: Formation of 3-amino-4-hydroxybutylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Amino-4-hydroxybutanenitrile hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-4-hydroxybutanenitrile hydrochloride involves its interaction with various molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and participate in nucleophilic reactions. These interactions can affect biological pathways and enzyme activities, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxybutanenitrile: Lacks the amino group, making it less versatile in certain reactions.
4-Aminobutanenitrile: Lacks the hydroxy group, limiting its hydrogen bonding capabilities.
Uniqueness
3-Amino-4-hydroxybutanenitrile hydrochloride is unique due to the presence of both amino and hydroxy functional groups, which enhance its reactivity and versatility in chemical synthesis and biological applications.
Propriétés
Formule moléculaire |
C4H9ClN2O |
|---|---|
Poids moléculaire |
136.58 g/mol |
Nom IUPAC |
3-amino-4-hydroxybutanenitrile;hydrochloride |
InChI |
InChI=1S/C4H8N2O.ClH/c5-2-1-4(6)3-7;/h4,7H,1,3,6H2;1H |
Clé InChI |
AIUSWZITMROXID-UHFFFAOYSA-N |
SMILES canonique |
C(C#N)C(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![acetic acid;N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide](/img/structure/B14023562.png)











